molecular formula C20H34ClN3O4 B030007 (R)-(+)-Celiprolol Hydrochloride CAS No. 125638-91-7

(R)-(+)-Celiprolol Hydrochloride

Cat. No.: B030007
CAS No.: 125638-91-7
M. Wt: 416 g/mol
InChI Key: VKJHTUVLJYWAEY-PKLMIRHRSA-N
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Scientific Research Applications

®-(+)-Celiprolol Hydrochloride has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

®-(+)-Celiprolol Hydrochloride interacts with β1, β2, and α2 receptors in the body . As a selective β1 receptor antagonist, it blocks the action of adrenaline and noradrenaline on these receptors, reducing the heart rate and blood pressure. Its partial agonist activity on β2 receptors leads to vasodilation, further helping to lower blood pressure. Its weak antagonistic activity on α2 receptors also contributes to its antihypertensive effects .

Cellular Effects

®-(+)-Celiprolol Hydrochloride influences cell function by interacting with specific receptors on the cell surface . By blocking β1 receptors, it reduces the rate and force of heart contractions, thereby reducing the workload of the heart. Its partial agonist activity on β2 receptors leads to the relaxation of smooth muscles in the blood vessels, causing them to dilate and reduce blood pressure. Its weak antagonistic activity on α2 receptors can also contribute to vasodilation .

Molecular Mechanism

The molecular mechanism of action of ®-(+)-Celiprolol Hydrochloride involves binding interactions with β1, β2, and α2 receptors . As a β1 receptor antagonist, it prevents adrenaline and noradrenaline from binding to these receptors, reducing the heart rate and blood pressure. As a β2 receptor partial agonist, it binds to these receptors and triggers a response that leads to vasodilation. Its weak antagonistic activity on α2 receptors can also contribute to vasodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-Celiprolol Hydrochloride involves multiple steps, starting from the appropriate aromatic ketone and amine precursors. The key steps include:

    Formation of the intermediate: The initial step involves the reaction of an aromatic ketone with a suitable amine to form an intermediate.

    Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxyl group.

    Formation of the final product: The hydroxylated intermediate is then reacted with hydrochloric acid to form ®-(+)-Celiprolol Hydrochloride.

Industrial Production Methods

Industrial production of ®-(+)-Celiprolol Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch reactions: Conducting the reactions in large batches to control the reaction conditions precisely.

    Purification: Using techniques such as crystallization and chromatography to purify the final product.

    Quality control: Implementing stringent quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

®-(+)-Celiprolol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

Properties

IUPAC Name

3-[3-acetyl-4-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJHTUVLJYWAEY-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)(C)C)O)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925196
Record name N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125638-91-7
Record name Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125638917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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